![molecular formula C26H30N4O3 B4965942 1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4965942.png)
1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a cyclohexene ring, pyridine rings, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps The initial step often includes the formation of the cyclohexene ring through a Diels-Alder reaction or similar cyclization processThe reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexene ring but differs in the functional groups attached.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar in having a cyclohexene ring but with different substituents.
2-Cyclohexen-1-ol: Contains the cyclohexene ring but lacks the pyridine and diazinane trione components.
Uniqueness
1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a cyclohexene ring, pyridine rings, and a diazinane trione core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c31-23-26(15-12-21-10-4-6-17-27-21,16-13-22-11-5-7-18-28-22)24(32)30(25(33)29-23)19-14-20-8-2-1-3-9-20/h4-8,10-11,17-18H,1-3,9,12-16,19H2,(H,29,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBRPHNCYMIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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